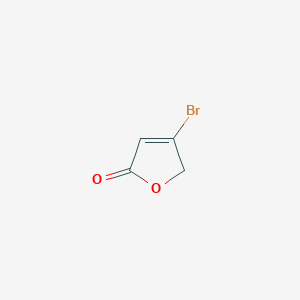

4-Bromofuran-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrO2/c5-3-1-4(6)7-2-3/h1H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSKFTFPHAXZSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC(=O)O1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00472763 | |

| Record name | 4-bromo-5H-furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56634-50-5 | |

| Record name | 4-bromo-5H-furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromofuran-2-one: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromofuran-2-one, a member of the butenolide family of unsaturated lactones, is a versatile synthetic intermediate of significant interest in medicinal chemistry and organic synthesis. Its unique chemical architecture, featuring a reactive brominated double bond and a lactone moiety, makes it a valuable building block for the construction of complex molecular scaffolds. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, reactivity, and spectroscopic characterization of this compound, with a focus on its potential applications in drug discovery and development. While this compound is commercially available from several suppliers, understanding its synthesis and reactivity is crucial for its effective utilization in research and development.[1][2][3][4]

Chemical Structure and Physicochemical Properties

This compound, with the chemical formula C₄H₃BrO₂, is a five-membered heterocyclic compound.[1][2] The structure consists of a furan-2-one ring with a bromine atom substituted at the 4-position. This substitution pattern is critical to its reactivity, particularly its behavior as a Michael acceptor.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₃BrO₂ | [1][2] |

| Molecular Weight | 162.97 g/mol | [1][2] |

| CAS Number | 56634-50-5 | [1] |

| Physical State | Solid | [1] |

| IUPAC Name | 4-bromo-2(5H)-furanone | [5] |

| SMILES | O=C1C=C(Br)CO1 | [1] |

Synthesis and Mechanistic Considerations

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, its preparation can be logically deduced from established methods for synthesizing substituted butenolides. A plausible and efficient route involves the bromination of a suitable precursor followed by dehydrobromination.

A likely synthetic pathway starts from γ-butyrolactone, a readily available and inexpensive starting material. The synthesis can be envisioned in two key steps:

-

α-Bromination of γ-Butyrolactone: The first step involves the selective bromination at the α-position of γ-butyrolactone to yield α-bromo-γ-butyrolactone. This can be achieved using bromine in the presence of a catalyst like red phosphorus, a reaction analogous to the Hell-Volhard-Zelinsky reaction for carboxylic acids.[6]

-

Dehydrobromination: The resulting α-bromo-γ-butyrolactone is then subjected to dehydrobromination to introduce the double bond and form the α,β-unsaturated lactone. This elimination reaction is typically carried out using a non-nucleophilic base, such as triethylamine, to favor the formation of the butenolide over competing substitution reactions.[6]

The regioselectivity of the initial bromination is directed to the α-position due to the enol or enolate formation under the reaction conditions. The subsequent elimination of HBr from α-bromo-γ-butyrolactone can theoretically yield two isomers: 2(3H)-furanone and 2(5H)-furanone. However, the formation of the conjugated α,β-unsaturated system in 2(5H)-furanone (a butenolide) is thermodynamically favored. A final bromination of the formed 2(5H)-furanone would then lead to this compound. The regioselectivity of this second bromination is directed to the 4-position due to the electronic effects of the lactone functionality.

An alternative approach could involve the bromolactonization of 3-butenoic acid.[7][8] This method involves the electrophilic addition of bromine to the double bond, followed by intramolecular cyclization of the carboxylate group. The resulting brominated lactone could then be further manipulated to yield this compound.

Conceptual Synthetic Workflow

Caption: A potential synthetic route to this compound.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by two key features: the electrophilic nature of the α,β-unsaturated lactone system and the presence of a vinyl bromide.

Michael Acceptor Reactivity

The electron-withdrawing nature of the carbonyl group polarizes the double bond, making the β-carbon (C5) susceptible to nucleophilic attack. This classic Michael acceptor behavior allows for the introduction of a wide range of nucleophiles, forming the basis for the construction of more complex molecules. This reactivity is of particular importance in the synthesis of pharmaceutical intermediates and natural products.[9][10][11][12]

Cross-Coupling Reactions

The vinyl bromide moiety at the 4-position is a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or other organic fragments at this position, further expanding the synthetic utility of this building block.

Illustrative Reaction Pathways

Caption: Key reaction types of this compound.

Applications in Drug Discovery

Brominated furanones, as a class, have garnered significant attention for their biological activities. A notable application is their ability to inhibit bacterial quorum sensing, a cell-to-cell communication mechanism that regulates virulence in many pathogenic bacteria.[9][13] By interfering with quorum sensing, these compounds can attenuate bacterial pathogenicity, making them attractive candidates for the development of novel antimicrobial agents that are less likely to induce resistance compared to traditional antibiotics. While specific studies on this compound are limited, its structural similarity to known quorum sensing inhibitors suggests its potential in this area.

Furthermore, the butenolide scaffold is a common motif in a vast array of natural products with diverse biological activities, including anticancer and anti-inflammatory properties.[9][14] The ability to functionalize this compound at both the 4- and 5-positions makes it a valuable precursor for the synthesis of libraries of butenolide derivatives for high-throughput screening in drug discovery programs.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

¹H NMR:

-

The proton at the 3-position (vinyl proton α to the carbonyl) is expected to appear as a doublet in the downfield region, likely between 6.0 and 6.5 ppm.

-

The methylene protons at the 5-position (CH₂) are expected to resonate as a doublet further upfield, likely in the range of 4.5 to 5.0 ppm.

-

The coupling between the H-3 and H-5 protons would likely be a small long-range coupling.

¹³C NMR:

-

The carbonyl carbon (C2) will be the most downfield signal, expected in the range of 170-175 ppm.

-

The carbon bearing the bromine (C4) is expected to be significantly deshielded, with a chemical shift likely between 145 and 155 ppm.

-

The vinyl carbon at the 3-position (C3) will likely appear between 115 and 125 ppm.

-

The methylene carbon at the 5-position (C5) is expected to be the most upfield signal, likely in the range of 70-80 ppm.

Step-by-Step Protocol for NMR Sample Preparation and Analysis:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Cap the NMR tube and gently invert several times to ensure complete dissolution.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Acquire a ¹H NMR spectrum using standard parameters (e.g., 90° pulse, 2-5 second relaxation delay).

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the low natural abundance of ¹³C.

-

Perform 2D NMR experiments, such as COSY and HMBC, to confirm the proton-proton and proton-carbon correlations and unambiguously assign the signals.

-

-

Data Processing and Interpretation:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

-

Compare the obtained spectra with the estimated values and data from related compounds to confirm the identity of this compound.

-

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its fragmentation pathways.

Expected Fragmentation Pattern: Due to the presence of a bromine atom, the mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).[15][16][17][18]

The fragmentation of butenolides is often initiated by the loss of carbon monoxide (CO) from the lactone ring.[19] For this compound, the following fragmentation pathways are plausible:

-

Loss of CO: The molecular ion may lose a molecule of CO (28 Da) to give a [M-CO]⁺ fragment.

-

Loss of Br: Cleavage of the C-Br bond would result in a fragment corresponding to the butenolide cation and a bromine radical.

-

Loss of HBr: Elimination of HBr is another possible fragmentation pathway.

Step-by-Step Protocol for Mass Spectrometry Analysis:

-

Sample Introduction:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) for GC-MS analysis or electrospray ionization (ESI) for LC-MS analysis.

-

-

Data Acquisition:

-

Acquire a full-scan mass spectrum to identify the molecular ion and major fragment ions.

-

Perform high-resolution mass spectrometry (HRMS) to determine the exact mass and confirm the elemental composition of the molecular ion and key fragments.

-

Conduct tandem mass spectrometry (MS/MS) experiments by isolating the molecular ion and inducing fragmentation to elucidate the fragmentation pathways.

-

-

Data Interpretation:

-

Identify the molecular ion peak and its characteristic bromine isotopic pattern.

-

Analyze the m/z values of the fragment ions to propose plausible fragmentation mechanisms.

-

Compare the observed fragmentation pattern with that of related compounds to support the structural assignment.

-

Safety and Handling

This compound is classified as an irritant.[1] Therefore, appropriate safety precautions must be taken when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[13]

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in drug discovery and development. Its reactivity as a Michael acceptor and its utility in cross-coupling reactions provide a platform for the synthesis of a wide range of complex molecules. While detailed synthetic and spectroscopic data for this specific compound are not extensively published, this guide provides a comprehensive overview based on the well-established chemistry of related butenolides. As research into novel therapeutics continues to expand, the strategic application of such reactive intermediates will undoubtedly play a crucial role in the advancement of medicinal chemistry.

References

Click to expand

- Organic Syntheses. (n.d.). γ-CROTONOLACTONE.

- New Journal of Chemistry. (n.d.). Supporting Information.

- Bentham Science Publishers. (2017). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents. Current Organic Chemistry, 21(10), 936-979. [Link]

- National Center for Biotechnology Information. (2022). Controlling the regioselectivity of the bromolactonization reaction in HFIP. PubMed Central.

- ChemSynthesis. (n.d.). 4-bromo-5H-furan-2-one.

- ScienceAsia. (2001). Solid Phase Synthesis of Substituted 4-Amino-5-Hydroxy-2(5H)-furanones. ScienceAsia, 27, 121-125.

- National Center for Biotechnology Information. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. PubMed Central.

- YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1.

- Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra.

- ResearchGate. (2025, August 6). Selective Formation of 4-Bromo-3-methyl-2-(5H)-furanone by Solvolysis of 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid.

- National Center for Biotechnology Information. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. PubMed Central.

- Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts.

- Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.

- University of California, Davis. (n.d.). 13-C NMR Chemical Shift Table.pdf.

- ElectronicsAndBooks. (2001). Synthesis of 4-alkyl-3-bromo-2(5H)-furanones and unsymmetrically disubstituted 3,4-dialkyl-2(5H). Tetrahedron Letters, 42(22), 3851-3854.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- Mass Spectrometry: A Textbook, 3rd Edition. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

- Chemistry Stack Exchange. (2014, September 30). 13C NMR peak location in butanone.

- SciELO. (2016). A Complete and Unambiguous ¹H and ¹³C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. Journal of the Brazilian Chemical Society, 27(8), 1461-1473.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Automated Topology Builder. (n.d.). (5Z)-4-Bromo-5-(bromomethylene)-2(5H)-furanone.

- National Center for Biotechnology Information. (2023). Targeted modification of furan-2-carboxaldehydes into Michael acceptor analogs yielded long-acting hemoglobin modulators with dual antisickling activities. PubMed.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.

- ResearchGate. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 232(3), 271-276.

- American Chemical Society. (2025, December 14). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung.

- Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.

- National Center for Biotechnology Information. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. PubMed Central.

- YouTube. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane.

- ResearchGate. (n.d.). Catalytic asymmetric bromolactonization of pentenoic acid 1 a..

- National Center for Biotechnology Information. (2022). Michael acceptor molecules in natural products and their mechanism of action. PubMed Central.

- National Center for Biotechnology Information. (n.d.). Multifunctional organoboron compounds for scalable natural product synthesis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 3. (5Z)-4-Bromo-5-(bromomethylene)-2(5H)-furanone | C5H2Br2O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 4. medchemexpress.com [medchemexpress.com]

- 5. rsc.org [rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Controlling the regioselectivity of the bromolactonization reaction in HFIP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy 3-Bromo-but-3-enoic acid | 21031-45-8 [smolecule.com]

- 9. Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. arpi.unipi.it [arpi.unipi.it]

- 14. research.rug.nl [research.rug.nl]

- 15. research.rug.nl [research.rug.nl]

- 16. whitman.edu [whitman.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Bromofuran-2-one: A Versatile Butenolide in Synthetic and Medicinal Chemistry

This guide provides a comprehensive technical overview of 4-Bromofuran-2(5H)-one (CAS No. 56634-50-5), a pivotal heterocyclic building block. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, reactivity, and applications, emphasizing the rationale behind its synthetic utility.

Introduction: The Strategic Importance of 4-Bromofuran-2-one

4-Bromofuran-2(5H)-one, a member of the butenolide family, is a heterocyclic organic compound featuring a furanone ring substituted with a bromine atom.[1] This deceptively simple structure packs a significant punch in synthetic chemistry. The interplay between the electron-withdrawing carbonyl group, the olefinic bond, and the reactive carbon-bromine bond makes it a highly versatile intermediate. Its electrophilic nature, enhanced by the bromine substituent, renders it susceptible to a variety of nucleophilic attacks and coupling reactions, making it a valuable precursor for more complex molecular architectures.[1] This guide will explore the fundamental chemistry of this reagent and highlight its role as a key building block, particularly in the synthesis of novel chemical entities for medicinal chemistry and materials science.[1]

Physicochemical & Safety Profile

A thorough understanding of a compound's properties is foundational to its effective and safe use in a laboratory setting.

Key Properties

The essential physicochemical characteristics of this compound are summarized below. These data are critical for planning reactions, purification procedures, and storage.

| Property | Value | Source |

| CAS Number | 56634-50-5 | [1][2][3][4] |

| Molecular Formula | C₄H₃BrO₂ | [1][2][3][4] |

| Molecular Weight | 162.97 g/mol | [1][2][3][4] |

| Physical State | Solid at room temperature | [1][2][3] |

| IUPAC Name | 4-bromo-2(5H)-furanone | [3] |

| Canonical SMILES | O=C1C=C(Br)CO1 | [2][3] |

| InChI Key | GQSKFTFPHAXZSA-UHFFFAOYSA-N | [2][3] |

| Purity | Typically ≥90% | [3] |

Safety & Handling

This compound is classified as a hazardous substance and requires careful handling to ensure laboratory safety.

-

Hazard Pictograms: GHS07 (Exclamation mark), indicating it can be harmful or an irritant.[3]

-

Signal Word: Warning.[3]

-

Hazard Statements:

-

Precautionary Measures:

-

P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[3]

-

P280: Wear protective gloves, clothing, and eye/face protection.[3]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

-

Storage: Store in a well-ventilated place, under an inert atmosphere, at 2-8°C.[5] Keep container tightly closed.[3]

Synthesis Strategies: Accessing the Butenolide Core

The synthesis of substituted furanones is a topic of significant interest. While specific, scalable routes for this compound are not extensively detailed in readily available literature, general principles of furanone synthesis can be applied. A common conceptual approach involves the cyclization of a suitable precursor. A plausible retrospective analysis suggests a pathway originating from a brominated four-carbon acid derivative.

The diagram below illustrates a generalized synthetic workflow, which is a foundational concept in organic synthesis. The choice of starting materials and reagents is critical and is dictated by factors such as commercial availability, cost, and the desire to minimize side reactions.

Caption: Generalized workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from its distinct reactive sites. The molecule's functionality allows it to serve as a versatile scaffold for building molecular complexity.

Caption: Key reaction pathways for this compound.

Nucleophilic Substitution

The carbon-bromine bond is the most prominent site for nucleophilic attack. The bromine atom acts as a good leaving group, facilitating substitution reactions with a wide range of nucleophiles (e.g., amines, thiols, alkoxides). This pathway is fundamental for introducing diverse functional groups at the 4-position of the furanone ring.

Metal-Catalyzed Cross-Coupling Reactions

The vinyl bromide moiety makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions like the Suzuki coupling with aryl boronic acids can be employed to forge new carbon-carbon bonds, linking the furanone core to various aryl or heteroaryl systems.[6] This strategy is extensively used in medicinal chemistry to build libraries of compounds for biological screening.

Michael Addition

The α,β-unsaturated carbonyl system (a butenolide) is a classic Michael acceptor. Nucleophiles can add to the C5 position, leading to the formation of 5-substituted furanone derivatives. This reactivity further expands the synthetic possibilities, allowing for the introduction of substituents adjacent to the ring oxygen.

Applications in Drug Discovery and Development

Heterocyclic scaffolds, particularly those containing oxygen like the furanone ring, are prevalent in a vast number of natural products and pharmaceuticals.[7][8] The furan-2-one core is recognized as a "privileged structure" in medicinal chemistry, appearing in compounds with diverse biological activities, including anti-inflammatory, antiviral, and antitumor effects.[8]

This compound serves as a key starting material or intermediate in the synthesis of these complex bioactive molecules. Its ability to undergo predictable and high-yielding transformations makes it an attractive building block for constructing targeted libraries of compounds. For example, it can be used in the synthesis of precursors for kinase inhibitors or other targeted therapies where a substituted heterocyclic core is required for binding to a biological target.[9] The term "Protein Degrader Building Blocks" associated with this compound suggests its potential use in synthesizing Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality.[4]

Exemplary Experimental Protocol: Suzuki Cross-Coupling

This protocol provides a representative, self-validating methodology for a Suzuki cross-coupling reaction, a common application for vinyl bromides like this compound. The causality for each step is explained to provide a deeper understanding.

Objective: To synthesize a 4-aryl-furan-2-one derivative via a palladium-catalyzed Suzuki cross-coupling reaction.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst, e.g., Pd(PPh₃)₄ (0.02-0.05 equiv)

-

Base, e.g., K₂CO₃ or Cs₂CO₃ (2.5 equiv)

-

Solvent system, e.g., DMF/water or Toluene/Ethanol/Water

Step-by-Step Procedure:

-

Inert Atmosphere Setup:

-

Action: Assemble a flame-dried, three-necked round-bottom flask equipped with a condenser, a magnetic stir bar, and a nitrogen or argon inlet.

-

Causality: Palladium catalysts, especially in their Pd(0) active state, are sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst oxidation and deactivation, which would halt the catalytic cycle and lead to reaction failure.

-

-

Reagent Addition:

-

Action: To the flask, add this compound, the arylboronic acid, and the base.

-

Causality: The solid reagents are added first for ease of handling. The base is essential for the transmetalation step of the Suzuki cycle, where it activates the boronic acid to form a more nucleophilic boronate species.

-

-

Solvent Degassing and Addition:

-

Action: Degas the solvent mixture by bubbling nitrogen or argon through it for 15-20 minutes. Add the degassed solvent to the flask via cannula or syringe.

-

Causality: Dissolved oxygen in the solvent is a primary cause of catalyst degradation. Degassing removes this oxygen, preserving the catalyst's activity throughout the reaction.

-

-

Catalyst Addition and Reaction Initiation:

-

Action: Briefly remove the inlet adapter and add the palladium catalyst. Immediately purge the flask with inert gas for a few minutes. Heat the reaction mixture to the desired temperature (typically 75-100 °C).

-

Causality: The catalyst is added last to minimize its exposure to any residual air. Heating provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps, to proceed at a reasonable rate.

-

-

Reaction Monitoring (Self-Validation):

-

Action: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Spot the reaction mixture against a spot of the starting this compound.

-

Causality: Monitoring confirms that the starting material is being consumed and a new, more nonpolar product is forming. This provides real-time validation that the reaction is proceeding as intended. The reaction is complete when the starting bromide spot has disappeared.

-

-

Workup and Purification:

-

Action: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Causality: The aqueous workup removes the inorganic base and salts. Extraction isolates the organic product. Column chromatography separates the desired product from unreacted starting materials, catalyst residues, and any side products, yielding the pure 4-aryl-furan-2-one.

-

Conclusion

This compound is more than just a simple halogenated heterocycle; it is a strategic tool in the arsenal of the synthetic chemist. Its well-defined reactive sites allow for controlled, sequential modifications, enabling the efficient construction of complex molecular frameworks. For professionals in drug discovery, its role as a versatile building block provides a reliable entry point into novel chemical space, facilitating the synthesis of targeted libraries for the identification of next-generation therapeutics. A firm grasp of its properties, reactivity, and handling is essential for leveraging its full synthetic potential.

References

- Current time information in Clearwater County, US. (n.d.). Google.

- CAS 56634-50-5: 4-bromofuran-2(5H)-one. (n.d.). CymitQuimica.

- This compound 56634-50-5. (n.d.). Sigma-Aldrich.

- This compound 56634-50-5. (n.d.). Sigma-Aldrich.

- This compound. (n.d.). Fluorochem.

- This compound, 1 gram. (n.d.).

- 56634-50-5|4-Bromofuran-2(5H)-one. (n.d.). BLD Pharm.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung. (n.d.). American Chemical Society.

- Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. (n.d.).

- Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. (2022). MDPI.

- Synthesis and Characterization of Hybrid Structures Based on Furan-2(3H)-ones and Chromen-4(4H)-ones—Potential Antibacterial Activity. (n.d.). MDPI.

Sources

- 1. CAS 56634-50-5: 4-bromofuran-2(5H)-one | CymitQuimica [cymitquimica.com]

- 2. This compound 56634-50-5 [sigmaaldrich.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. calpaclab.com [calpaclab.com]

- 5. 56634-50-5|4-Bromofuran-2(5H)-one|BLD Pharm [bldpharm.com]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

Synthesis and characterization of 4-Bromofuran-2-one

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromofuran-2-one

Abstract

This compound, a member of the butenolide class of heterocyclic compounds, serves as a versatile intermediate in synthetic organic chemistry and a key building block for various biologically active molecules. Its strategic importance stems from the presence of multiple reactive sites: an electrophilic α,β-unsaturated lactone system and a bromine atom poised for substitution or cross-coupling reactions. This guide provides a comprehensive overview of a reliable synthetic protocol for this compound, detailed methodologies for its structural characterization, and the underlying scientific principles that govern these procedures. Designed for researchers and drug development professionals, this document integrates established chemical knowledge with practical, field-proven insights to ensure both reproducibility and a deep understanding of the target molecule.

Introduction and Strategic Importance

The 2(5H)-furanone core is a privileged scaffold found in numerous natural products and pharmacologically active compounds. These heterocycles exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties.[1] The introduction of a bromine atom at the C4-position, as in this compound, significantly enhances its synthetic utility. This modification allows for the facile introduction of aryl, alkyl, or other functional groups via transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] Consequently, this compound is not merely a compound but a strategic platform for generating molecular diversity in the pursuit of novel therapeutic agents and functional materials.

Synthesis of this compound

The preparation of this compound can be approached through several routes, including the halolactonization of 2,3-allenoic acids or the halogenation of stannylated precursors.[2][3] However, a more direct and fundamentally instructive method involves the selective bromination of the parent 2(5H)-furanone (also known as γ-crotonolactone). This approach, detailed below, is a two-step, one-pot sequence involving an electrophilic addition followed by an elimination.

Principle of the Synthesis

The synthesis hinges on the reactivity of the alkene moiety within the 2(5H)-furanone ring. The process unfolds in two key stages:

-

Electrophilic Addition: Molecular bromine (Br₂) acts as an electrophile, adding across the C3-C4 double bond of the furanone. This reaction proceeds via a cyclic bromonium ion intermediate, which is then opened by the bromide ion (Br⁻) to yield a more stable, albeit transient, dibrominated lactone.

-

Dehydrobromination: A non-nucleophilic base, such as triethylamine (Et₃N), is introduced. It selectively abstracts a proton from the C3 position, initiating an E2 (elimination, bimolecular) reaction. This concerted step expels a bromide ion from the C4 position and re-establishes the double bond, now conjugated with the carbonyl group, to yield the final product, this compound.[1]

The choice of a non-nucleophilic base is critical to prevent unwanted side reactions, such as the opening of the lactone ring. Triethylamine is ideal as its steric bulk disfavors nucleophilic attack at the carbonyl carbon.

Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

2(5H)-Furanone (CAS 497-23-4)

-

Bromine (Br₂)

-

Triethylamine (Et₃N)

-

Diethyl ether (Et₂O), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2(5H)-furanone (1.0 equiv) in anhydrous diethyl ether (approx. 0.2 M concentration).

-

Bromination: Cool the solution to 0 °C using an ice bath. Slowly add a solution of bromine (1.05 equiv) in diethyl ether dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C throughout the addition. The characteristic red-brown color of bromine should dissipate as it reacts.

-

Elimination: After the bromine addition is complete, continue stirring the mixture at 0 °C for an additional 15 minutes. Then, add triethylamine (1.2 equiv) dropwise. A white precipitate of triethylammonium bromide (Et₃N·HBr) will form.

-

Workup: Allow the reaction mixture to warm to room temperature and stir for 1 hour. Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally, brine. This removes any unreacted acid and salts.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized product. A combination of physical property measurements and spectroscopic analyses provides a complete and validated profile of the molecule.

Physical and Chemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Formula | C₄H₃BrO₂ | [4] |

| Molecular Weight | 162.97 g/mol | [4] |

| CAS Number | 56634-50-5 | [4] |

| Appearance | Solid | [5] |

| InChI Key | GQSKFTFPHAXZSA-UHFFFAOYSA-N |

Spectroscopic Data

Spectroscopy provides unambiguous evidence of molecular structure. The expected data for this compound are detailed below.

3.2.1. ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) reveals the electronic environment and connectivity of hydrogen atoms. For this compound, two distinct signals are expected.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.4 - 6.6 | Singlet (s) | 1H | H3 | Vinyl proton at C3, adjacent to the bromine-substituted C4. Its chemical shift is downfield due to the electron-withdrawing effect of the carbonyl group and the electronegativity of the ring oxygen. |

| ~5.0 - 5.2 | Singlet (s) | 2H | H5 | Methylene protons at C5. These protons are adjacent to the electron-withdrawing ring oxygen, shifting them downfield. They appear as a singlet as there are no adjacent protons to couple with. |

3.2.2. ¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 - 172 | C2 (C=O) | Carbonyl carbon of the lactone, highly deshielded. |

| ~125 - 128 | C4 | Olefinic carbon bonded to bromine. The deshielding effect of the double bond is partially offset by the shielding "heavy atom" effect of bromine. |

| ~118 - 120 | C3 | Olefinic carbon adjacent to the carbonyl group. |

| ~70 - 72 | C5 | Saturated carbon (CH₂) bonded to the ring oxygen, which causes a significant downfield shift. |

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~1780 - 1750 | Strong, Sharp | C=O Stretch | α,β-Unsaturated γ-Lactone |

| ~1630 - 1610 | Medium | C=C Stretch | Alkene |

| ~1200 - 1100 | Strong | C-O Stretch | Ester (Lactone) |

| ~680 - 550 | Medium | C-Br Stretch | Alkyl Halide |

The carbonyl stretching frequency is a key diagnostic peak. Its position at a relatively high wavenumber (>1750 cm⁻¹) is characteristic of a five-membered ring lactone, where ring strain increases the frequency of the C=O vibration.[6]

3.2.4. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the elemental composition.

-

Molecular Ion (M⁺): The electron impact (EI) mass spectrum will show a characteristic pair of molecular ion peaks due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (50.7% and 49.3%, respectively).

-

m/z ≈ 162 (for C₄H₃⁷⁹BrO₂)

-

m/z ≈ 164 (for C₄H₃⁸¹BrO₂)

-

-

Fragmentation: Common fragmentation pathways would include the loss of CO (m/z 28) and the loss of the bromine radical (Br•), leading to significant fragment ions that can help confirm the structure.

Structural Elucidation Diagram

Caption: Correlation of spectroscopic data to the molecular structure.

Safety and Handling

This compound is classified as an irritant, particularly to the eyes. All handling should be performed in a chemical fume hood. Appropriate PPE, including safety goggles, gloves, and a lab coat, is mandatory. Bromine is highly corrosive, toxic, and volatile; extreme caution must be exercised during its use. All waste should be disposed of according to institutional and local regulations.

Conclusion

This guide has outlined a robust and reproducible method for the synthesis of this compound via the direct bromination-elimination of 2(5H)-furanone. The causality behind the choice of reagents and conditions has been explained to provide a deeper understanding of the reaction mechanism. Furthermore, a comprehensive characterization protocol employing NMR, IR, and mass spectrometry has been detailed, providing a validated fingerprint for the target molecule. By integrating theoretical principles with practical methodologies, this document serves as a valuable resource for scientists engaged in synthetic chemistry and drug discovery, enabling the confident preparation and application of this important chemical building block.

References

- Ma, S., Wu, B., & Shi, Z. (2004). An efficient synthesis of 4-Halo-5-hydroxyfuran-2(5H)-ones via the sequential halolactonization and gamma-hydroxylation of 4-aryl-2,3-alkadienoic acids. The Journal of Organic Chemistry, 69(4), 1429–1431. [Link]

- Caputo, F., et al. (2016). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or on the Substituents. Current Organic Chemistry, 20(27). [Link]

- Ma, S., & Zhang, J. (2001). Synthesis of 4-halo-2(5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2(5H)-furanones. Tetrahedron Letters, 42(31), 5269-5272. [Link]

- Hollingworth, G. J., Knight, J. R., & Sweeney, J. B. (1993). Reactions of Stannylfuranones: Facile Preparation of 4-Halo-2(5H)-furanones.

- NIST. (n.d.). 2(5H)-Furanone. NIST Chemistry WebBook, SRD 69.

- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromofuran-2-one

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic features of 4-Bromofuran-2-one (CAS No: 56634-50-5), a valuable heterocyclic building block in synthetic chemistry.[1][2] In the absence of readily available, published experimental spectra, this document leverages predictive methodologies and established spectroscopic principles to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By analyzing the molecule's structural components—an α,β-unsaturated lactone, a vinyl bromide, and an allylic ether system—we can deduce its characteristic spectral fingerprint. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust theoretical framework for the identification and characterization of this compound.

Introduction: The Structural and Spectroscopic Landscape of this compound

This compound, with a molecular formula of C₄H₃BrO₂ and a molecular weight of 162.97 g/mol , is a solid organic compound featuring a five-membered lactone ring with a bromine substituent at the 4-position.[1][2] The molecule's rigidity and the presence of distinct functional groups give rise to a predictable and informative spectroscopic profile. Understanding this profile is critical for confirming its identity, assessing purity, and monitoring its transformations in chemical reactions.

This guide will systematically deconstruct the predicted spectroscopic data across three primary analytical techniques: NMR spectroscopy for elucidating the carbon-hydrogen framework, IR spectroscopy for identifying functional groups, and MS for determining molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Profile

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, we can predict the chemical shifts and coupling patterns for both its proton (¹H) and carbon (¹³C) nuclei. These predictions are based on established chemical shift correlation tables and computational prediction algorithms.[3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals corresponding to the two different types of protons in the molecule.

-

H-3 (Vinyl Proton): This proton is attached to the carbon-carbon double bond (C3) and is adjacent to the bromine atom. Its chemical shift is anticipated to be in the downfield region, likely between 6.0 and 6.5 ppm . This downfield shift is due to the deshielding effects of both the adjacent electron-withdrawing carbonyl group and the bromine atom. It is expected to appear as a triplet due to coupling with the two equivalent H-5 protons.

-

H-5 (Methylene Protons): These two protons are part of a methylene group (CH₂) adjacent to the ring oxygen. As allylic protons, their chemical environment will shift them downfield, likely in the range of 4.8 to 5.2 ppm . This signal should appear as a doublet, as these two protons are coupled to the single H-3 proton.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-3 | 6.0 - 6.5 | Triplet (t) |

| H-5 | 4.8 - 5.2 | Doublet (d) |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals, one for each unique carbon atom in the molecule.[4]

-

C-2 (Carbonyl Carbon): The carbonyl carbon of the lactone is the most deshielded carbon and is expected to appear at the lowest field, in the range of 165-175 ppm .

-

C-4 (Brominated Vinyl Carbon): This carbon is part of the double bond and is directly attached to the electronegative bromine atom. This substitution pattern typically shifts the carbon signal to a more shielded (upfield) position compared to the other vinyl carbon. Its predicted chemical shift is between 110 and 120 ppm . It's important to note that predicting the chemical shifts of carbons bonded to heavy atoms like bromine can be challenging for computational models, and some deviation from predicted values may be observed.[5]

-

C-3 (Vinyl Carbon): This carbon, also part of the double bond, is expected to be in the range of 125-135 ppm .

-

C-5 (Methylene Carbon): The methylene carbon, being an sp³ hybridized carbon attached to an oxygen atom, is predicted to have a chemical shift in the range of 65-75 ppm .

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | 165 - 175 |

| C-4 (C-Br) | 110 - 120 |

| C-3 (=CH) | 125 - 135 |

| C-5 (CH₂) | 65 - 75 |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[6] The IR spectrum of this compound is expected to be dominated by absorptions arising from the α,β-unsaturated lactone and the carbon-bromine bond.

Key Predicted IR Absorption Bands:

-

C=O Stretch (Lactone): A strong, sharp absorption band is predicted in the region of 1750-1780 cm⁻¹ . The frequency is higher than that of a saturated six-membered ring ester due to the ring strain of the five-membered ring and the influence of the adjacent double bond.

-

C=C Stretch (Alkenyl): A medium intensity absorption is expected between 1630 and 1650 cm⁻¹ , characteristic of a carbon-carbon double bond within a conjugated system.

-

=C-H Stretch (Vinyl): A weak to medium absorption should appear just above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ range.[7]

-

C-O Stretch (Lactone): A strong band associated with the C-O single bond stretching within the lactone ring is predicted to be in the 1100-1250 cm⁻¹ region.

-

C-Br Stretch: A medium to strong absorption in the lower frequency "fingerprint" region, typically between 500 and 600 cm⁻¹ , is indicative of the carbon-bromine bond.[8]

Table 3: Predicted Characteristic IR Absorptions for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Lactone C=O | Stretch | 1750 - 1780 | Strong |

| Alkene C=C | Stretch | 1630 - 1650 | Medium |

| Vinyl C-H | Stretch | 3050 - 3100 | Weak-Medium |

| Lactone C-O | Stretch | 1100 - 1250 | Strong |

| Vinyl C-Br | Stretch | 500 - 600 | Medium-Strong |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides crucial information about the molecular weight and structural fragments of a molecule.[9][10]

Molecular Ion Peak

A key feature in the mass spectrum of this compound will be the molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.

-

M⁺ peak: at m/z = 162 (for C₄H₃⁷⁹BrO₂)

-

M+2 peak: at m/z = 164 (for C₄H₃⁸¹BrO₂)

Predicted Fragmentation Pathway

The fragmentation of this compound under EI conditions is likely to proceed through several key pathways, primarily involving the loss of small, stable neutral molecules.

-

Loss of CO: A common fragmentation for lactones is the loss of carbon monoxide (CO, 28 Da). This would lead to fragment ions at m/z 134 and 136.

-

Loss of a Bromine Radical: Cleavage of the C-Br bond would result in the loss of a bromine radical (79 or 81 Da), leading to a fragment ion at m/z 83.

-

Loss of CO and H₂O: Sequential loss of carbon monoxide and water has been observed in the fragmentation of some lactones.[11]

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The following are generalized, yet authoritative, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

An acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds are typically sufficient for qualitative analysis.[12]

-

Acquire a suitable number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.[13]

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).

-

A longer acquisition time and a larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Caption: General workflow for NMR data acquisition and analysis.

IR Spectroscopy Acquisition (Thin Solid Film Method)

-

Sample Preparation: Since this compound is a solid, the thin film method is appropriate.[14]

-

Dissolve a small amount (a few mg) of the solid in a few drops of a volatile solvent like dichloromethane or acetone.

-

Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[14]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry Acquisition (EI-MS)

-

Sample Introduction:

-

For a volatile solid, a direct insertion probe can be used.[15] Place a small amount of the sample into a capillary tube at the end of the probe.

-

-

Ionization and Analysis:

-

Insert the probe into the high-vacuum source of the mass spectrometer.

-

Gently heat the probe to volatilize the sample into the ionization chamber.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[10][16]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Conclusion

This guide provides a detailed, predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding the influence of the α,β-unsaturated lactone and vinyl bromide moieties on the spectral output, researchers can confidently identify this compound, verify its structure, and use this information to guide their synthetic endeavors. The provided protocols offer a standardized approach to obtaining high-quality experimental data for this and similar small molecules.

References

- Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. [Link]

- Giraud, A., et al. (2020). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - PubMed Central. [Link]

- Chemistry Department, University of Wisconsin-Madison. (2020). Optimized Default 1H Parameters. [Link]

- University of California, Los Angeles.

- School of Chemical Sciences, University of Illinois.

- Srivastava, V. (2025). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio. [Link]

- Wikipedia. Infrared spectroscopy. [Link]

- SDSU NMR Facility, Department of Chemistry. 3) Basic Acquisition Parameters. [Link]

- LECO Corporation. (2024).

- Kambe, T., et al. (2017). Current NMR Techniques for Structure-Based Drug Discovery. MDPI. [Link]

- Wikipedia.

- Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. [Link]

- Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters?. [Link]

- University of Colorado Boulder, Department of Chemistry. Infrared Spectroscopy. [Link]

- Chen, H., et al. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. PubMed. [Link]

- Friedman, L., & Long, F. A. (1953). Mass Spectra of Six Lactones. Journal of the American Chemical Society. [Link]

- ResearchGate.

- Crotti, A.E.M., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry.

- Chegg. (2015). Solved Below is the predicted 13C NMR spectrum for either. [Link]

- NMRDB.org. Predict 13C carbon NMR spectra. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Millersville University. Table of Characteristic IR Absorptions. [Link]

- Chemistry Stack Exchange. (2015).

- Wikipedia.

- CD ComputaBio. IR Spectrum Prediction Service. [Link]

- Cheminfo.org. Infrared spectra prediction. [Link]

- Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

- WebSpectra. IR Absorption Table. [Link]

- HDH Chemicals. This compound, 1 gram. [Link]

- Reddit. (2023). IR spectrum predictor software. [Link]

- The Royal Society of Chemistry. Supporting Information for An Interchangeable Homogeneous⇔Heterogeneous Catalyst System for Furfural Upgrading. [Link]

- MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link]

- Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]

- National Institute of Standards and Technology. Furan - the NIST WebBook. [Link]

- ResearchGate.

Sources

- 1. This compound 56634-50-5 [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Visualizer loader [nmrdb.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. measurlabs.com [measurlabs.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. researchgate.net [researchgate.net]

- 12. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 13. 3) Basic Acquisition Parameters | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. Electron ionization - Wikipedia [en.wikipedia.org]

- 16. bitesizebio.com [bitesizebio.com]

Physical and chemical properties of 4-Bromofuran-2-one

An In-depth Technical Guide to 4-Bromofuran-2-one for Advanced Research

Introduction: In the landscape of modern medicinal chemistry and materials science, the strategic use of functionalized heterocyclic building blocks is paramount. Among these, this compound (CAS No. 56634-50-5) emerges as a molecule of significant interest. This α,β-unsaturated lactone, featuring a reactive vinyl bromide moiety, serves as a versatile scaffold for the synthesis of complex molecular architectures. Its classification as a "Protein Degrader Building Block" by suppliers highlights its contemporary relevance in the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).

This guide provides a comprehensive technical overview of the physical and chemical properties of this compound. It is designed to equip researchers, synthetic chemists, and drug development professionals with the foundational knowledge required to effectively handle, characterize, and strategically employ this reagent in their experimental workflows. We will delve into its structural attributes, spectroscopic signatures, chemical reactivity, and safety considerations, offering field-proven insights into its application.

Chemical Identity and Molecular Structure

A precise understanding of a reagent's identity is the bedrock of reproducible science. This compound is unambiguously identified by a set of internationally recognized chemical descriptors.

Table 1: Core Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 56634-50-5 | [1][2][3] |

| Molecular Formula | C₄H₃BrO₂ | [1][2][3] |

| IUPAC Name | 4-Bromofuran-2(5H)-one | [3] |

| Molecular Weight | 162.97 g/mol | [1][2][4] |

| InChI String | 1S/C4H3BrO2/c5-3-1-4(6)7-2-3/h1H,2H2 | [2][3] |

| SMILES String | O=C1C=C(Br)CO1 | [2][3] |

The molecule's structure contains a five-membered lactone ring with a double bond between C3 and C4, and a bromine atom attached to C4. This arrangement dictates its physical properties and chemical reactivity.

Caption: 2D Chemical Structure of this compound.

Physical and Handling Properties

The physical state and stability of a compound are critical parameters for its storage and use in experimental setups. Commercial suppliers generally provide this compound as a solid, though detailed physical data like melting and boiling points are not consistently published, which is common for specialized research chemicals.

Table 2: Summary of Physical and Handling Properties

| Property | Value / Description | Source |

| Physical State | Solid | [2][3] |

| Appearance | Off-white to yellow solid (typical for related compounds) | [5][6] |

| Purity | ≥90% (as specified by some suppliers) | [3] |

| Storage | Room temperature, in a dry, well-ventilated place | [1][7] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in water is anticipated. | [8] |

Scientist's Insight: The recommendation for room temperature storage indicates reasonable thermal stability.[1] However, its nature as an unsaturated lactone suggests that long-term storage should be under an inert atmosphere (e.g., argon or nitrogen) to prevent slow degradation via oxidation or polymerization, especially if high purity is critical for subsequent reactions.

Spectroscopic Characterization Profile (Predicted)

While commercial sources note that detailed analytical data is often not collected for this specific product, its structure allows for the confident prediction of its key spectroscopic features.[2] These predictions are invaluable for researchers to confirm the identity and purity of the material upon receipt or after a reaction.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The most telling feature will be the isotopic pattern for the molecular ion due to the presence of one bromine atom. Expect to see two peaks of nearly equal intensity: one for the ⁷⁹Br isotope (m/z ≈ 162) and one for the ⁸¹Br isotope (m/z ≈ 164). This 1:1 isotopic signature is a definitive marker for a monobrominated compound.

-

Fragmentation: Electron Impact (EI) ionization would likely cause fragmentation, with potential loss of Br• (bromine radical) or CO (carbon monoxide) from the lactone ring.[9]

Infrared (IR) Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band is expected in the range of 1750-1780 cm⁻¹, characteristic of an α,β-unsaturated γ-lactone.

-

C=C Stretch: A medium intensity band around 1630-1650 cm⁻¹ corresponding to the carbon-carbon double bond in the ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should be simple and diagnostic.

-

One proton signal for the vinyl hydrogen at C3, likely appearing as a triplet (due to coupling with the two C5 protons) in the region of δ 6.2-6.5 ppm.

-

One proton signal for the two methylene hydrogens at C5, likely appearing as a doublet (due to coupling with the C3 proton) in the region of δ 4.8-5.1 ppm.

-

-

¹³C NMR: Four distinct carbon signals are expected.

-

A carbonyl carbon (C2) around δ 170-175 ppm.

-

Two sp² hybridized carbons (C3 and C4), with C4 (bonded to bromine) being more downfield.

-

One sp³ hybridized methylene carbon (C5) around δ 70-75 ppm.

-

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from its two primary functional groups: the vinyl bromide and the α,β-unsaturated lactone system. This dual reactivity makes it a valuable node for constructing molecular complexity.

Key Reaction Pathways:

-

Palladium-Catalyzed Cross-Coupling: The vinyl bromide is a prime handle for forming new carbon-carbon or carbon-heteroatom bonds. This is the most powerful application for this building block. Reactions like Suzuki, Stille, Heck, and Sonogashira couplings allow for the introduction of a wide array of aryl, heteroaryl, alkyl, or alkynyl groups at the C4 position. This versatility is fundamental to its use in drug discovery programs.[10]

-

Nucleophilic Addition: The electrophilic nature of the conjugated system makes it susceptible to Michael (1,4-conjugate) addition by soft nucleophiles at the C3 position. Harder nucleophiles may attack the carbonyl carbon (C2), potentially leading to ring-opening.

-

Lactone Modification: The lactone can be hydrolyzed under strong acidic or basic conditions. It can also be reduced or undergo reactions with organometallic reagents.

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Organic Synthesis

The furan ring is a privileged scaffold in medicinal chemistry, known to act as a bioisostere for phenyl rings while offering a different balance of properties.[11] this compound capitalizes on this by providing a ready-made, functionalized core.

-

Protein Degrader Building Block: Its most prominent advertised use is in the synthesis of protein degraders. In a typical PROTAC molecule, a linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase. The vinyl bromide of this compound is an ideal attachment point for elaborating these linkers or for coupling to one of the two ligands via cross-coupling chemistry.

-

Scaffold for Bioactive Molecules: Furan-2-one derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antiviral, and antitumor effects.[12] The ability to easily diversify the C4 position of this compound allows for the rapid generation of libraries of novel compounds for screening against various biological targets.

-

Intermediate in Natural Product Synthesis: The furanone core is present in numerous natural products. This reagent can serve as a key intermediate in the total synthesis of such molecules.

Caption: Synthetic workflow utilizing this compound.

Safety, Handling, and Storage

Proper laboratory practice necessitates a thorough understanding of a reagent's hazards. The available safety data from suppliers provides clear guidance for handling this compound.

Table 3: GHS Safety Information

| Category | Description | Source |

| Pictograms | GHS07 (Exclamation Mark) | [2][3] |

| Signal Word | Warning | [2][3] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [13] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][14] |

| Storage Class | 11 - Combustible Solids | [2] |

Protocol for Safe Handling:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Avoidance: Prevent contact with skin and eyes. Avoid generating dust during weighing and transfer.

-

Storage: Keep the container tightly closed and store at room temperature in a dry location, away from incompatible materials such as strong oxidizing agents.[1][7]

Conclusion

This compound is a high-value synthetic intermediate with significant potential for researchers in organic synthesis and drug discovery. Its well-defined reactivity, centered on the versatile vinyl bromide handle and the electrophilic lactone system, allows for predictable and strategic molecular construction. While detailed physical and spectroscopic data may require in-house verification, its predicted profile is highly diagnostic. By adhering to the outlined safety protocols, scientists can confidently and effectively leverage the unique chemical properties of this compound to advance their research, particularly in the burgeoning field of targeted protein degradation and the synthesis of novel bioactive compounds.

References

- This compound, 1 gram. Aladdin Scientific.

- This compound 56634-50-5. Sigma-Aldrich.

- This compound. Fluorochem.

- 4-BROMOFURAN-2-CARBOXYLICACID CAS#: 3439-02-9. ChemicalBook.

- 4-BROMOFURAN-2-CARBOXYLICACID CAS#: 3439-02-9. ChemicalBook.

- 4-Bromofuran-2-carbaldehyde CAS#: 21921-76-6. BLD Pharm.

- This compound, (CAS# 56634-50-5). Sinfoo Biotech.

- 2-Bromofuran: A Versatile Halogenated Furan Derivative for Advanced Chemical Synthesis. Pen-Fluor.

- 4-Bromofuran-2-carboxamide, 96%. Fisher Scientific.

- 2-Bromofuran 584-12-3 wiki. LookChem.

- 4-Bromofuran-2-carboxamide, 96% 5 g. Thermo Scientific Chemicals.

- Mass Spectroscopy Methodology. Chemguide.

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.

- Synthesis and Characterization of Hybrid Structures Based on Furan-2(3H)-ones and Chromen-4(4H)-ones—Potential Antibacterial Activity. MDPI.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound 56634-50-5 [sigmaaldrich.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound,(CAS# 56634-50-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. 4-BROMOFURAN-2-CARBOXYLICACID CAS#: 3439-02-9 [m.chemicalbook.com]

- 6. 4-BROMOFURAN-2-CARBOXYLICACID CAS#: 3439-02-9 [amp.chemicalbook.com]

- 7. 4-Bromofuran-2-carboxamide, 96% | Fisher Scientific [fishersci.ca]

- 8. Page loading... [wap.guidechem.com]

- 9. memphis.edu [memphis.edu]

- 10. nbinno.com [nbinno.com]

- 11. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 12. mdpi.com [mdpi.com]

- 13. 4-Bromofuran-2-carboxamide, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 14. 21921-76-6|4-Bromofuran-2-carbaldehyde|BLD Pharm [bldpharm.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to 4-Bromofuran-2-one: Properties, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of this compound (CAS No. 56634-50-5), a versatile heterocyclic building block. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core chemical data, explores its reactivity, outlines its applications, and provides practical handling information. Our focus is on the causality behind its chemical behavior and its strategic importance in modern synthetic chemistry.

Core Molecular Identity and Physicochemical Properties

This compound, also known by its IUPAC name 3-Bromo-2H-furan-5-one, is a halogenated lactone that has gained traction as a valuable intermediate in organic synthesis.[1] Its structure features a five-membered furanone ring, which imparts a unique electronic and steric profile, making it a desirable scaffold for introducing molecular complexity.

The presence of a bromine atom, a carbonyl group, and an endocyclic double bond within a compact framework offers multiple points for chemical modification. This versatility is a primary driver of its use in constructing libraries of complex molecules for screening and lead optimization.

Data Summary: Key Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, compiled from authoritative chemical supplier and database information.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃BrO₂ | [1][2] |

| Molecular Weight | 162.97 g/mol | [1][2] |

| CAS Number | 56634-50-5 | [1][2] |

| IUPAC Name | 3-bromo-2H-furan-5-one | [1] |

| Appearance | Solid | [1] |

| Canonical SMILES | O=C1C=C(Br)CO1 | [1] |

| InChI Key | GQSKFTFPHAXZSA-UHFFFAOYSA-N | [1] |

Chemical Structure and Reactivity Analysis

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. Understanding these reactive sites is crucial for designing successful synthetic strategies.

-

Carbon-Bromine Bond: The C-Br bond is the most prominent functional handle for derivatization. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Buchwald-Hartwig). This allows for the direct attachment of aryl, heteroaryl, alkyl, and amino groups, providing a powerful tool for scaffold decoration. The electron-withdrawing character of the adjacent carbonyl group enhances the reactivity of this site.[3]

-

Lactone Ring: The ester linkage within the lactone ring is susceptible to nucleophilic attack. Strong nucleophiles or hydrolysis under basic or acidic conditions can induce ring-opening. This pathway can be strategically employed to convert the cyclic scaffold into a linear, highly functionalized carboxylic acid derivative, adding another dimension to its synthetic potential.

-

α,β-Unsaturated System: The molecule contains a Michael system, where the double bond is conjugated with the carbonyl group. This makes the C5 position electrophilic and susceptible to conjugate addition by soft nucleophiles. This reactivity, however, is modulated by the electronic influence of the bromine at C4.

Strategic Applications in Drug Discovery and Development

The furan nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[4] Furan-containing compounds exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[4] this compound serves as a key starting material for accessing novel analogues within this chemical space.

Core Building Block for Protein Degraders

A significant and modern application of this compound is its use as a Protein Degrader Building Block .[2] This classification points to its role in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. In this context, the molecule can be elaborated into a warhead that binds to a target protein or a ligand for an E3 ubiquitin ligase. The C-Br bond is ideal for connecting these components via a linker, a critical element in the design of effective protein degraders.

Intermediate for Bioactive Heterocycles

The versatile reactivity of this compound makes it an excellent precursor for more complex heterocyclic systems. Through multi-step synthetic sequences initiated by cross-coupling or nucleophilic substitution, researchers can construct novel molecular architectures for screening in various therapeutic areas. Furan derivatives are known to serve as bioisosteres for phenyl rings, offering modulated steric and electronic properties that can enhance drug-receptor interactions and improve metabolic stability.[4]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate its utility, this section provides a representative, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone transformation for this substrate. This protocol is a foundational workflow that can be adapted for various boronic acids.

Objective: To synthesize 4-Aryl-furan-2-one derivatives via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Methodology

-

Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired aryl boronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and base (e.g., K₂CO₃, 2.0 eq.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-